![molecular formula C21H18FN5O2 B2518248 N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251562-13-6](/img/structure/B2518248.png)
N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides involved a multi-step process starting from benzoic acid, which was converted into ethyl benzoate, benzohydrazide, and subsequently to 5-phenyl-1,3,4-Oxadiazol-2-thiol. The final compounds were obtained by reacting this intermediate with various N-alkyl/aryl substituted 2-bromoacetamides in the presence of DMF and sodium hydride, indicating a versatile approach to synthesizing a range of compounds with potential antimicrobial and hemolytic activity .
Similarly, novel derivatives of 1,3,4-oxadiazole were synthesized from 4'-fluoro-3-methylbiphenyl-4-carbohydrazide, which was reacted with different aldehydes to form Schiff base compounds. These were then acetylated to yield the final derivatives. The compounds exhibited significant cytotoxicity against human carcinoma cell lines, particularly the Caco-2 cell line .
Another synthesis route for N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide was reported, starting from benzenesulfonyl chloride and proceeding through ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate and 1-(phenylsulfonyl)piperidin-4-carbohydrazide to the final compounds. These compounds were synthesized using a weak base and polar aprotic solvent and showed moderate to good antibacterial activity .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. EI-MS, IR, and (1)H-NMR spectral data were used to verify the successful synthesis of the N-substituted derivatives . Similarly, the novel 1,3,4-oxadiazole derivatives were characterized by 1H-NMR, 13C-NMR, LCMS, and elemental analysis, ensuring the correct molecular structures were obtained . The N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were also elucidated through 1H-NMR, IR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically included acylation, hydrazide formation, and the creation of Schiff bases, followed by further acetylation. These reactions are indicative of the complexity and specificity required in synthesizing such compounds, with each step needing to be carefully controlled to ensure the desired product is obtained .
Physical and Chemical Properties Analysis
While the physical properties of the compounds are not detailed in the provided data, the chemical properties, particularly their biological activity, were a focus of the studies. The antimicrobial and hemolytic activities of the N-substituted derivatives were assessed, with some compounds showing significant activity against selected microbial species. The cytotoxicity of the novel 1,3,4-oxadiazole derivatives was evaluated using the MTT assay on various human carcinoma cell lines, with some compounds showing promising results, especially against the Caco-2 cell line . The antibacterial study of the N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide also indicated moderate to good activity against both Gram-negative and Gram-positive bacteria .
Applications De Recherche Scientifique
Synthesis and Molecular Modeling
A series of compounds, including N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamides, were synthesized through heterocyclization, involving precursors like N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides with phenacyl chloride reagents. These compounds underwent DFT calculations to study their structural and spectral features, showing good agreement with experimental data. The HOMO–LUMO energies contributed to determining chemical reactivity descriptors. Some derivatives showed potent cytotoxic results against breast cancer cell lines, with a docking study providing adequate results towards PDB ID: 1DLS (Abu-Melha, 2021).
Computational and Pharmacological Evaluation
A study focused on the computational and pharmacological potentials of novel 1,3,4-oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The compounds showed binding and moderate inhibitory effects across various assays, with notable affinity and effects in analgesic and anti-inflammatory actions (Faheem, 2018).
Antimicrobial Evaluation and Hemolytic Activity
A new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for their antimicrobial and hemolytic activity. These compounds displayed variable activity against selected microbial species compared to reference standards, with some showing potent activity and lower toxicity (Gul et al., 2017).
Synthesis and Antitumor Activities of Raf Kinase Inhibitors
Research into novel imidazole acyl urea derivatives Raf kinase inhibitors led to the synthesis of intermediates like N-【3-fluoro-4-【{ 2-[5-( trifluoromethyl)-1H-imidazol-2-yl]oxy】-phenyl】acetamide and their evaluation against human gastric carcinoma cell lines. Certain derivatives exhibited inhibitory activities comparable to Sorafenib, a known antitumor agent (Zhu, 2015).
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-13-5-3-4-6-16(13)21-25-20(26-29-21)18-10-27(12-23-18)11-19(28)24-15-8-7-14(2)17(22)9-15/h3-10,12H,11H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZFXAIRHJPFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=CC=C4C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

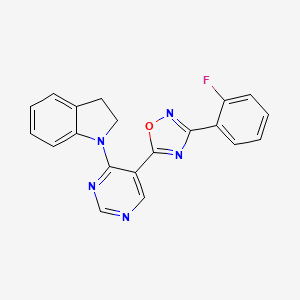


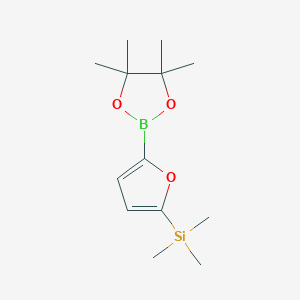
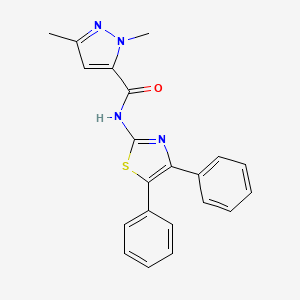
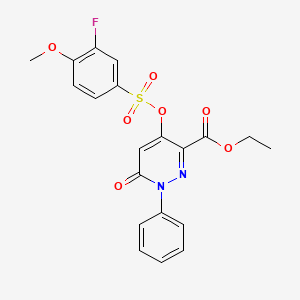
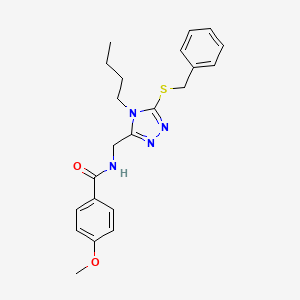
![4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2518176.png)
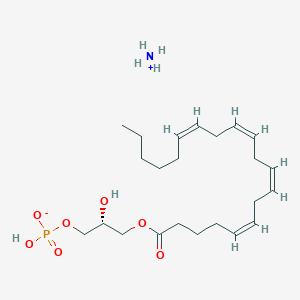

![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2518180.png)

![N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2518182.png)
